![molecular formula C25H16BrN5O2 B2770028 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207033-04-2](/img/no-structure.png)

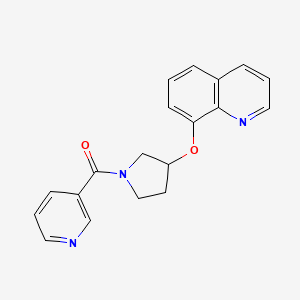

5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

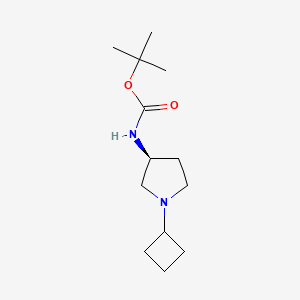

5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C25H16BrN5O2 and its molecular weight is 498.34. The purity is usually 95%.

BenchChem offers high-quality 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential and Toxicity Assessment

The computational and pharmacological evaluation of heterocyclic derivatives, including those similar to the specified compound, has shown significant potential in various biological activities. These derivatives exhibit moderate inhibitory effects in toxicity assessments and tumor inhibition, displaying affinity towards targets like COX-2 and 5-LOX, which correlates to their analgesic and anti-inflammatory effects. Additionally, some compounds have demonstrated good antioxidant potential and significant potency in toxicity assessments and tumor inhibition studies (M. Faheem, 2018).

Antimicrobial and Antiproliferative Activities

Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds, through their structure-activity relationship, have shown interesting biological properties, with specific derivatives exhibiting notable inhibitory effects on cancer cells, showcasing their promise as antiproliferative agents (E. Mansour et al., 2020).

Insecticidal Activity and SAR

The synthesis of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings has revealed some compounds with good insecticidal activities against specific pests. This research provides insights into the structure-activity relationship (SAR), potentially aiding in the development of more effective insecticidal agents (L. Qi et al., 2014).

Antioxidant Activity

Microwave-assisted synthesis of pyrazoline derivatives has highlighted the antioxidant potential of these compounds. Through toxicity analysis and antioxidant activity assessments using DPPH, certain derivatives have shown high antioxidant activity, indicating their potential in combating oxidative stress (J. Jasril et al., 2019).

Anticonvulsant Activity

Research into semicarbazones based 1,3,4-oxadiazoles has contributed to the understanding of anticonvulsant activity. This work supports the four binding site pharmacophoric model hypothesis for anticonvulsant action, offering a foundation for future anticonvulsant drug development (H. Rajak et al., 2010).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 3-bromobenzoic acid. The second intermediate is 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 2-naphthol and 3-amino-1H-pyrazolo[1,5-a]pyrazin-4-one. These two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "3-bromobenzoic acid", "2-naphthol", "3-amino-1H-pyrazolo[1,5-a]pyrazin-4-one", "thionyl chloride", "triethylamine", "sodium hydroxide", "acetic anhydride", "acetic acid", "dimethylformamide", "N,N'-dicyclohexylcarbodiimide" ], "Reaction": [ "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid from 3-bromobenzoic acid: 3-bromobenzoic acid is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with sodium azide to form the corresponding azide. The azide is then reduced using triethylamine to form the amine. The amine is then reacted with carbon dioxide to form the carboxylic acid. The carboxylic acid is then cyclized using acetic anhydride and acetic acid to form 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Synthesis of 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one from 2-naphthol and 3-amino-1H-pyrazolo[1,5-a]pyrazin-4-one: 2-naphthol is first converted to the corresponding chloride using thionyl chloride. The chloride is then reacted with 3-amino-1H-pyrazolo[1,5-a]pyrazin-4-one to form the corresponding amide. The amide is then cyclized using sodium hydroxide to form 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Coupling of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid and 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one: 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid and 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one are coupled using N,N'-dicyclohexylcarbodiimide and dimethylformamide to form the final product, 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one." ] } | |

CAS-Nummer |

1207033-04-2 |

Molekularformel |

C25H16BrN5O2 |

Molekulargewicht |

498.34 |

IUPAC-Name |

5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one |

InChI |

InChI=1S/C25H16BrN5O2/c26-18-8-3-7-17(13-18)24-27-23(33-29-24)15-30-11-12-31-22(25(30)32)14-21(28-31)20-10-4-6-16-5-1-2-9-19(16)20/h1-14H,15H2 |

InChI-Schlüssel |

KCGROWQIYPZSOP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=NC(=NO5)C6=CC(=CC=C6)Br |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B2769945.png)

![N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2769946.png)

![N-(3,4-dichlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2769951.png)

![5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2769954.png)

![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2769957.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]propanamide](/img/structure/B2769960.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2769962.png)